molecular formula C16H15N3O3S2 B3007239 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 896704-94-2

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B3007239
CAS No.: 896704-94-2
M. Wt: 361.43
InChI Key: ALDDKCSKWIJXPL-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiadiazine derivative with a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Substituted benzothiadiazine derivatives with various functional groups.

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as antihypertensive, antidiabetic, and neuroprotective effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
  • 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the benzothiadiazine family, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiadiazine ring with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:

C13H12N2O2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2

Key Characteristics

PropertyValue
Molecular Weight292.37 g/mol
IUPAC NameThis compound
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to act primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptors that are crucial for cellular signaling pathways, potentially affecting neurotransmitter release and ion channel activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the potential activities of this compound based on existing literature.

Antimicrobial Activity

Benzothiadiazine derivatives have shown promising antimicrobial properties. Preliminary studies suggest that this compound may possess significant activity against various bacterial strains and fungi. For instance:

  • Case Study : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has indicated that benzothiadiazine derivatives can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : In vitro studies have shown that these compounds can halt the cell cycle in the G2/M phase.

Antidiabetic Effects

Some derivatives have been explored for their antidiabetic potential by enhancing insulin sensitivity and reducing blood glucose levels.

Research Findings

A review of literature reveals several studies focusing on the biological activities of benzothiadiazine derivatives:

Study ReferenceBiological ActivityFindings
AntimicrobialCompounds showed significant inhibition against gram-positive bacteria.
AnticancerInduced apoptosis in breast cancer cell lines at low concentrations.
AntidiabeticImproved glucose uptake in muscle cells in vitro.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11-6-8-12(9-7-11)17-15(20)10-23-16-18-13-4-2-3-5-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDDKCSKWIJXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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